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molecular formula C10H8N2O3 B8488646 3-Methyl-5-(pyridin-4-yl)-1,2-oxazole-4-carboxylic acid

3-Methyl-5-(pyridin-4-yl)-1,2-oxazole-4-carboxylic acid

Cat. No. B8488646
M. Wt: 204.18 g/mol
InChI Key: RTTCXFZFGHWSLY-UHFFFAOYSA-N
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Patent
US09440990B2

Procedure details

To a solution of ethyl 3-methyl-5-(pyridin-4-yl)-1,2-oxazole-4-carboxylate (0.95 g) in a mixed solvent of THF (20 mL)/methanol (10 mL) was added 1N aqueous sodium hydroxide solution (5.0 mL), and the mixture was stirred at room temperature for 4 hr. To the reaction mixture was added water, and the mixture was washed with ethyl acetate. The obtained aqueous layer was acidified with 1N hydrochloric acid, sodium chloride was added thereto until the mixture became saturated, and the mixture was extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure to give the title compound (0.48 g).
Name
ethyl 3-methyl-5-(pyridin-4-yl)-1,2-oxazole-4-carboxylate
Quantity
0.95 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]([C:7]([O:9]CC)=[O:8])=[C:5]([C:12]2[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=2)[O:4][N:3]=1.C1COCC1.CO.[OH-].[Na+]>O>[CH3:1][C:2]1[C:6]([C:7]([OH:9])=[O:8])=[C:5]([C:12]2[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=2)[O:4][N:3]=1 |f:3.4|

Inputs

Step One
Name
ethyl 3-methyl-5-(pyridin-4-yl)-1,2-oxazole-4-carboxylate
Quantity
0.95 g
Type
reactant
Smiles
CC1=NOC(=C1C(=O)OCC)C1=CC=NC=C1
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture was washed with ethyl acetate
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=NOC(=C1C(=O)O)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.48 g
YIELD: CALCULATEDPERCENTYIELD 57.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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